3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl group, a pyranothiazole ring, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of action
Thiazoles, which this compound contains, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazoles have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it has antitumor activity, it might induce apoptosis (cell death) in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyranothiazole intermediate, which is synthesized through a cyclization reaction involving a thiazole derivative and a suitable aldehyde. This intermediate is then reacted with a chlorophenyl-substituted oxazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Industrial Applications: Use as a precursor for the synthesis of other complex organic molecules or as a catalyst in specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin (anti-inflammatory) and cloxacillin (antibiotic).
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9-14(15(21-24-9)10-4-2-3-5-11(10)18)16(22)20-17-19-12-6-7-23-8-13(12)25-17/h2-5H,6-8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTMKQHLOKNGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)COCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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